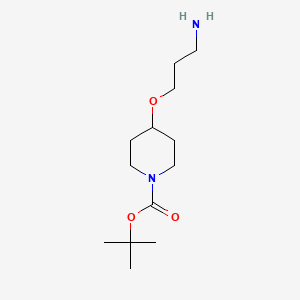

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIWHMMPMLSJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which combines a conformationally restricted piperidine scaffold with a flexible aminopropoxy side chain, offers a versatile platform for synthesizing complex molecular architectures. The orthogonal nature of the primary amine and the Boc-protected piperidine nitrogen allows for selective, stepwise functionalization, making it an invaluable intermediate for creating targeted therapeutics. This guide provides a detailed examination of its chemical properties, established synthetic routes, spectroscopic characterization, and core applications, serving as a technical resource for researchers and drug development professionals.

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of drug discovery, the ability to systematically and efficiently explore chemical space is paramount. Bifunctional intermediates like this compound are instrumental in this process. The piperidine ring is a privileged scaffold, found in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to orient substituents in precise three-dimensional space. The terminal primary amine on the propoxy linker serves as a versatile nucleophilic handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and sulfonylation.

Crucially, the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable to the conditions used to modify the primary amine but can be readily removed under acidic conditions. This orthogonality is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled and predictable manner. This molecule is a prime example of a building block designed for diversity-oriented synthesis and lead optimization campaigns.[1][2]

Physicochemical and Structural Properties

A foundational understanding of the molecule's intrinsic properties is essential for its effective application in a laboratory setting.

Core Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 216698-99-8 | N/A |

| Molecular Formula | C13H26N2O3 | [3] |

| Molecular Weight | 258.36 g/mol | [3] |

| Appearance | Colorless to light yellow oil/liquid | N/A |

| Monoisotopic Mass | 258.19434 Da | [3] |

| Predicted XlogP | 0.9 | [3] |

| Stability | Stable under recommended storage conditions. | [4] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [4][5][6] |

Structural Representation

The molecule consists of a central piperidine ring protected at the nitrogen atom by a Boc group. An ether linkage at the 4-position connects it to a three-carbon chain terminating in a primary amine.

Caption: Structure of this compound.

Synthesis and Purification Workflow

The synthesis of this intermediate is typically achieved via a robust, multi-step sequence starting from commercially available N-Boc-4-piperidone or its corresponding alcohol. A common and efficient pathway involves the formation of an ether linkage followed by the reduction of a nitrile.

General Synthetic Scheme

Caption: A representative synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in tert-butanol, add potassium tert-butoxide (0.1-0.2 eq) at room temperature.

-

Expertise & Causality: A catalytic amount of a strong, non-nucleophilic base is used to generate the alkoxide of the starting alcohol. This alkoxide is the active nucleophile for the subsequent Michael addition. Using a catalytic amount is sufficient as the alkoxide is regenerated during the reaction cycle.

-

Add acrylonitrile (1.5 eq) dropwise to the solution, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude nitrile intermediate, which can often be used in the next step without further purification.

Step 2: Reduction to this compound

-

Charge a pressure vessel with the nitrile intermediate from Step 1, ethanol (or methanol), and a catalytic amount of Raney Nickel (5-10% by weight, washed with water and solvent).

-

Trustworthiness: Raney Nickel is a highly effective and widely used catalyst for the hydrogenation of nitriles to primary amines. Its high surface area and activity allow the reaction to proceed efficiently under moderate hydrogen pressure. The protocol is a self-validating system as the disappearance of the nitrile stretching frequency in IR spectroscopy (~2250 cm⁻¹) provides a clear endpoint.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 8-16 hours.

-

Monitor the reaction for hydrogen uptake and completion by LC-MS.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to afford the final product, this compound, typically as a viscous oil.

Reactivity and Synthetic Applications

The molecule's utility is defined by the selective reactivity of its two distinct nitrogen centers.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate (301225-52-5) for sale [vulcanchem.com]

- 3. PubChemLite - this compound (C13H26N2O3) [pubchemlite.lcsb.uni.lu]

- 4. watson-int.com [watson-int.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural component for optimizing pharmacokinetic and pharmacodynamic properties. The subject of this guide, tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, incorporates several key features that enhance its utility as a versatile intermediate:

-

A Boc-Protected Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group, allowing for selective manipulation of other functional groups within the molecule.

-

A Primary Amino Group: The terminal primary amine serves as a crucial handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and arylation reactions.

-

A Flexible Propoxy Linker: The three-carbon ether linkage offers conformational flexibility and appropriate spacing between the piperidine core and the reactive amino group, which can be critical for optimal binding to biological targets.

This unique combination of features makes this compound an attractive building block for the synthesis of novel chemical entities targeting a diverse range of therapeutic areas.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central piperidine ring substituted at the 4-position with a 3-aminopropoxy chain. The piperidine nitrogen is protected with a Boc group.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H26N2O3 | Calculated |

| Molecular Weight | 258.36 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid or oil | Predicted |

| Boiling Point | > 300 °C (decomposes) | Predicted |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Predicted |

| pKa (amine) | ~10.5 | Predicted |

Synthesis of this compound

A reliable synthetic route to the title compound commences with the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The synthesis involves a two-step sequence: Williamson ether synthesis to introduce the propanol side chain, followed by a Mitsunobu reaction to convert the terminal alcohol to a primary amine.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(3-hydroxypropoxy)piperidine-1-carboxylate

-

Rationale: This step utilizes a standard Williamson ether synthesis to form the ether linkage. Sodium hydride is a strong base that deprotonates the hydroxyl group of the starting material, forming a nucleophilic alkoxide that subsequently displaces the bromide from 3-bromo-1-propanol.

-

Procedure:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Add a solution of 3-bromo-1-propanol (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(3-hydroxypropoxy)piperidine-1-carboxylate.

-

Step 2: Synthesis of tert-Butyl 4-(3-phthalimidopropoxy)piperidine-1-carboxylate

-

Rationale: The Mitsunobu reaction is a reliable method for converting a primary alcohol to a primary amine with inversion of configuration, although in this acyclic case, stereochemistry is not a factor.[1][2][3][4][5] Phthalimide is used as the nitrogen nucleophile, which can be cleanly deprotected in the subsequent step. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) are the classic reagents for this transformation.

-

Procedure:

-

Dissolve tert-butyl 4-(3-hydroxypropoxy)piperidine-1-carboxylate (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield tert-butyl 4-(3-phthalimidopropoxy)piperidine-1-carboxylate.

-

Step 3: Synthesis of this compound

-

Rationale: The phthalimide protecting group is efficiently removed using hydrazine hydrate in a process known as the Gabriel synthesis.[5] The hydrazine attacks the carbonyl groups of the phthalimide, leading to the release of the primary amine.

-

Procedure:

-

Dissolve tert-butyl 4-(3-phthalimidopropoxy)piperidine-1-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the resulting precipitate (phthalhydrazide) and wash with cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the final product, this compound.

-

Applications in Drug Discovery

The structural features of this compound make it a highly valuable building block for the synthesis of a wide range of biologically active molecules. Its utility can be envisioned in several key areas of drug discovery.

Role as a Linker in PROTACs and ADCs

The distinct functionalities at either end of the molecule, coupled with the flexible linker, make it an ideal candidate for use in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Caption: Potential applications of the title compound in drug discovery.

Scaffold for Novel Chemical Entities

The piperidine core can be further functionalized after the removal of the Boc protecting group, while the primary amine allows for the introduction of various pharmacophoric elements. This dual reactivity enables the rapid generation of diverse chemical libraries for high-throughput screening. For instance, the amine can be acylated with a series of carboxylic acids to explore structure-activity relationships (SAR) around a particular biological target.

Conclusion

This compound represents a strategically important, albeit not widely cataloged, building block for medicinal chemistry. The synthetic route detailed in this guide provides a clear and efficient pathway to access this valuable compound. Its inherent structural features, including a protected piperidine and a reactive primary amine connected by a flexible linker, position it as a key intermediate for the synthesis of complex molecules, including PROTACs, ADCs, and novel drug candidates. Researchers and scientists in drug development are encouraged to consider the incorporation of this versatile scaffold in their synthetic strategies to accelerate the discovery of new therapeutics.

References

- Wang, M., Wang, W., & Q, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 14, 2026, from [Link]

-

Dodge, J. A., & Nissen, J. S. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(2), 856-913. [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved January 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved January 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved January 14, 2026, from [Link]

-

Sun, W., & Pelletier, J. C. (2007). Efficient Conversion of Primary and Secondary Alcohols to Primary Amines. Tetrahedron Letters, 48(44), 7745-7746. [Link]

-

National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

Spectroscopic data (NMR, MS) of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

An In-Depth Technical Guide to the Spectroscopic Analysis of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a versatile building block, incorporating a protected piperidine ring, a flexible ether linkage, and a primary amine, making it ideal for constructing complex molecular architectures and for use in fragment-based drug discovery. A definitive structural confirmation is paramount for its application in synthesis. This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for this compound. We will delve into the causality behind experimental choices, present detailed protocols for data acquisition, interpret the spectral data, and propose a logical workflow for structural verification, thereby establishing a self-validating system for its characterization.

Introduction: A Profile of a Versatile Building Block

Chemical Identity

This compound is a saturated heterocyclic compound featuring a piperidine core. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent its participation in undesired reactions. The key feature is the 3-aminopropoxy substituent at the C4 position, providing a primary amine for further functionalization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆N₂O₃ | [1] |

| Molecular Weight | 258.36 g/mol | Inferred from Formula |

| Monoisotopic Mass | 258.19434 Da | [1] |

| CAS Number | 215927-77-0 | Inferred from sources |

Significance in Chemical Synthesis

The strategic placement of functional groups makes this compound a valuable intermediate. The Boc-protected piperidine is a common motif in pharmacologically active compounds. The primary amine at the end of the propoxy chain serves as a nucleophilic handle for amide bond formation, reductive amination, or reaction with various electrophiles, allowing for the facile introduction of diverse functionalities or for linking to a larger molecular scaffold.

Scope of this Guide

This document will provide researchers and drug development professionals with a detailed guide to the spectroscopic characterization of this compound. It will cover:

-

Mass Spectrometry (MS): Protocols for acquiring Electrospray Ionization (ESI) data, interpretation of the resulting mass-to-charge ratios, and a detailed analysis of the expected fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Protocols for acquiring ¹H and ¹³C NMR spectra, and a thorough interpretation of chemical shifts, coupling patterns, and integration to confirm the covalent structure.

-

Integrated Workflow: A logical workflow combining these techniques for unambiguous structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. For a molecule like this compound, which contains two basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the technique of choice due to its soft ionization nature, which typically preserves the molecular ion.

Theoretical Molecular Weight and Isotopic Distribution

The monoisotopic mass of the compound is calculated to be 258.19434 Da.[1] In a positive-mode ESI-MS experiment, the most abundant ion is expected to be the protonated molecule, [M+H]⁺, with a theoretical m/z of 259.20162.[1] Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 281.18356) or the potassium adduct [M+K]⁺ (m/z 297.15750), may also be observed depending on the purity of the solvents and glassware used.[1]

Experimental Protocol for ESI-MS

This protocol describes a self-validating method for obtaining a high-quality mass spectrum.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for accurate mass measurement.

-

An Agilent 1100 series LC-MS system or equivalent is suitable.[2]

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.

-

Expert Insight: Methanol is an excellent choice as it is polar, volatile, and readily promotes protonation for positive-mode ESI.

-

-

Infusion: The diluted sample is directly infused into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. Direct infusion is preferred over chromatographic separation for a pure standard, as it maximizes signal intensity.

-

MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3.5 – 4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 4-8 L/min at 250-300 °C

-

Mass Range: m/z 50-500

-

Data Acquisition: Profile mode to observe isotopic patterns.

-

Interpretation of the ESI-MS Spectrum

The primary objective is to locate the peak corresponding to the [M+H]⁺ ion at m/z 259.20. The high-resolution mass measurement should be within 5 ppm of the theoretical value to confidently assign the elemental composition (C₁₃H₂₇N₂O₃⁺). The presence of the A+1 isotopic peak at m/z 260.20, with an expected relative abundance of approximately 14.7% (calculated based on 13 carbon atoms), further validates the assigned formula.

Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) provides definitive structural information by fragmenting the isolated molecular ion. The fragmentation of the [M+H]⁺ ion of this compound is dictated by the stability of the resulting fragments and the presence of charge-retention sites (the two nitrogen atoms).

Key Fragmentation Pathways:

-

Loss of Isobutene (56 Da): The most characteristic fragmentation of a Boc group is the loss of isobutene via a six-membered ring transition state, resulting in a carbamic acid intermediate that readily decarboxylates.

-

Loss of the tert-Butyl Cation (57 Da): A simple cleavage event resulting in the loss of the stable tert-butyl cation.

-

Loss of the entire Boc-carbonyl group (100 Da): Cleavage of the N-C(O) bond.

-

Alpha Cleavage: Cleavage of bonds alpha to the nitrogen atoms is a common pathway for amines.[3]

-

Piperidine Ring Opening: Fragmentation of the piperidine ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for full characterization.

Experimental Protocol for NMR

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series) is recommended for achieving good signal dispersion.[2]

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If exchangeable amine protons (-NH₂) are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a better solvent as it slows down their exchange with water.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer and serves as the 0 ppm reference.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is appropriate.

-

¹H NMR Spectral Data and Interpretation (Predicted)

The ¹H NMR spectrum can be divided into several distinct regions corresponding to the different parts of the molecule. The following are predicted chemical shifts (in ppm, relative to TMS) and multiplicities in CDCl₃.

-

tert-Butyl Group (Boc): A sharp, intense singlet at ~1.45 ppm , integrating to 9H . This is the most unambiguous signal in the spectrum and is characteristic of the Boc protecting group.

-

Piperidine Ring Protons: These protons will appear as a series of complex, overlapping multiplets.

-

Axial Protons (Hax) at C2/C6: A broad multiplet at ~2.80-2.95 ppm (2H) . These are adjacent to the nitrogen and are shifted downfield.

-

Equatorial Protons (Heq) at C2/C6: A broad multiplet at ~4.05-4.20 ppm (2H) . These are significantly deshielded by the adjacent nitrogen and the carbonyl of the Boc group.

-

Proton at C4: A multiplet at ~3.40-3.50 ppm (1H) , deshielded by the adjacent ether oxygen.

-

Protons at C3/C5: Overlapping multiplets between ~1.20-1.40 ppm (axial, 2H) and ~1.75-1.90 ppm (equatorial, 2H) .

-

-

Propoxy Chain Protons:

-

-OCH₂- (next to piperidine): A triplet at ~3.45 ppm (2H) .

-

-OCH₂CH₂CH₂NH₂-: A quintet or multiplet at ~1.80 ppm (2H) .

-

-CH₂NH₂: A triplet at ~2.85 ppm (2H) .

-

-

Amine Protons (-NH₂): A broad singlet at ~1.5-2.5 ppm (2H) . The chemical shift and appearance of this peak are highly dependent on concentration and solvent purity. It may be broadened or even disappear upon D₂O exchange.

¹³C NMR Spectral Data and Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum should show 9 distinct signals, as symmetry in the piperidine ring is broken by the C4 substituent.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C(CH₃)₃ (Boc) | ~28.5 | Characteristic quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ (Boc) | ~79.5 | Quaternary carbon of the Boc group attached to oxygen. |

| C=O (Boc) | ~155.0 | Carbonyl carbon of the carbamate.[4] |

| C2, C6 (Piperidine) | ~43-45 | Carbons alpha to the Boc-protected nitrogen. |

| C3, C5 (Piperidine) | ~30-32 | Carbons beta to the nitrogen. |

| C4 (Piperidine) | ~75-77 | Carbon attached to the ether oxygen, significantly downfield. |

| -OCH₂- (Propoxy) | ~68-70 | Carbon attached to the ether oxygen. |

| -CH₂CH₂NH₂ (Propoxy) | ~30-32 | Central methylene of the propoxy chain. |

| -CH₂NH₂ (Propoxy) | ~40-42 | Carbon attached to the primary amine. |

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synergy between MS and NMR. The following workflow ensures a high degree of confidence in the structural assignment.

This workflow begins with MS to quickly confirm the elemental composition. A successful result from this stage provides strong evidence that the desired molecule has been formed. Following this, NMR spectroscopy provides the definitive proof of the atomic connectivity, confirming the specific isomer and structure. If both MS and NMR data are consistent with the proposed structure, the compound's identity is confirmed. Discrepancies at either stage indicate a need to revisit the synthesis or purification steps.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic approach is employed. ESI-MS in positive mode should reveal a prominent [M+H]⁺ ion at m/z 259.20, confirming the molecular weight. The ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure, with characteristic signals for the Boc group, the substituted piperidine ring, and the aminopropoxy side chain. By integrating these powerful analytical techniques as outlined in this guide, researchers can unambiguously confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Wang, M., Wang, W., & Q, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Chegg. (2014). Mass spectral analysis of 1-(tert-butyl)piperidine. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(propylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Supporting Information for an unspecified article, providing NMR data for Tert-butyl piperidine-1-carboxylate. (n.d.).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 14, 2026, from [Link]

Sources

Solubility and stability of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Executive Summary

This compound is a bifunctional chemical scaffold of significant interest in medicinal chemistry and drug development. Its structure, incorporating a Boc-protected piperidine, a flexible ether linkage, and a terminal primary amine, makes it a versatile building block for synthesizing complex molecules and chemical probes. A thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive framework for researchers to characterize these critical attributes. It moves beyond a simple listing of data to explain the underlying chemical principles and provides detailed, field-proven protocols for empirical determination. By outlining the expected behavior of the molecule's functional groups and establishing robust methodologies for testing, this document serves as a practical manual for generating reliable solubility and stability profiles, thereby accelerating drug discovery and development timelines.

Introduction to this compound

Chemical Structure and Properties

The molecule's structure is key to its utility and its physicochemical characteristics. The presence of both a protected (carbamate) and a free (primary amine) nitrogen, along with an ether linkage, confers a unique combination of properties.

| Property | Value | Source |

| CAS Number | 150349-65-8 | [1] |

| Molecular Formula | C₁₃H₂₆N₂O₃ | [2] |

| Molecular Weight | 258.36 g/mol | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OCCCN | [1] |

| Predicted XlogP | 0.9 | [2] |

Analysis of Functional Groups and Their Physicochemical Implications

-

Tert-butoxycarbonyl (Boc) Group : This carbamate serves as a protecting group for the piperidine nitrogen. The Boc group is famously acid-labile but offers excellent stability against most bases and nucleophiles.[3][4] This dichotomy is the cornerstone of its stability profile; it will be readily cleaved under acidic conditions but remain intact during many synthetic transformations performed in neutral or basic media.[5][6]

-

Piperidine Ring : A saturated heterocycle that provides a rigid, three-dimensional scaffold. Its conformation can influence molecular recognition and binding to biological targets. The nitrogen within the ring is rendered non-basic by the electron-withdrawing Boc group.

-

Ether Linkage (-O-) : The propoxy ether chain provides flexibility and can act as a hydrogen bond acceptor. Ether linkages are generally stable but can be susceptible to cleavage under very harsh acidic conditions or oxidative stress.

-

Primary Aliphatic Amine (-NH₂) : This is the most basic site on the molecule. Its pKa is expected to be in the range of 9.5-10.5, similar to other primary alkylamines. At physiological pH (~7.4), this group will be predominantly protonated (-NH₃⁺), a critical factor that will dominate its aqueous solubility and interactions with biological systems.

Significance in Drug Discovery

This molecule is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or "building block." The primary amine allows for covalent attachment to other molecules (e.g., via amidation, reductive amination), while the Boc-protected piperidine can be deprotected in a later synthetic step to reveal a secondary amine for further functionalization.[6][7] This dual functionality makes it an ideal linker for creating PROTACs, targeted drug conjugates, or novel chemical entities.

Solubility Profiling

Solubility is a critical parameter that impacts everything from reaction kinetics in the synthetic flask to bioavailability in preclinical studies.[8][9] A comprehensive profile requires testing in both aqueous and organic media.

Theoretical Considerations

The solubility of this compound is governed by its ability to form favorable interactions with the solvent.

-

Aqueous Solubility : Due to the basic primary amine, aqueous solubility will be highly pH-dependent. In acidic to neutral solutions (pH < 9), the amine will be protonated, forming an ammonium salt. This ionic character will significantly enhance water solubility. In basic solutions (pH > 11), the amine will be in its free base form, which is less polar, leading to a sharp decrease in aqueous solubility.

-

Organic Solubility : The molecule's hydrocarbon backbone, piperidine ring, and tert-butyl group contribute to its solubility in a range of organic solvents. It is expected to be freely soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol.

Experimental Methodologies for Solubility Determination

Two complementary methods are recommended to build a full solubility picture, each serving a different purpose in the development pipeline.[10]

This method is considered the "gold standard" for determining the true equilibrium solubility and is essential for pre-formulation development.[11]

Causality : The rationale is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's maximum dissolved concentration under specific conditions.[8][12]

Protocol Steps :

-

Preparation : Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to a known volume of the desired solvent (e.g., 2 mL) in a glass vial.

-

Equilibration : Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C) for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the solid residue. Centrifugation (e.g., 15 minutes at 14,000 rpm) is preferred over filtration to avoid potential compound adsorption to the filter membrane.[8]

-

Quantification : Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, see Section 2.4).

-

Calculation : Determine the concentration of the diluted sample and back-calculate to find the original concentration in the saturated solution, typically expressed in mg/mL or µg/mL.

This method is used in early discovery to quickly assess the solubility of a compound from a DMSO stock solution, mimicking how compounds are often handled in biological assays.[10]

Causality : The goal is to measure the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated organic stock solution. This reflects the practical solubility limit in many high-throughput screening (HTS) assays.[10]

Protocol Steps :

-

Stock Solution : Prepare a high-concentration stock solution of the compound, typically 10-20 mM in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution : In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Aqueous Addition : Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

-

Incubation : Cover the plate and allow it to incubate at room temperature for 1-2 hours.

-

Precipitation Measurement : Measure the amount of precipitate formed. Laser nephelometry, which measures light scattering from suspended particles, is a direct and effective technique.[9] The concentration in the last clear well is reported as the kinetic solubility.

Recommended Solvent Systems for Characterization

To generate a useful solubility profile, testing should be conducted in a standardized set of solvents.

| Solvent System | Rationale |

| 0.1 M HCl (pH ~1) | Represents acidic stomach conditions; maximum solubility expected. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Simulates physiological pH for biological assays. |

| 0.1 M Borate Buffer (pH ~9) | Represents conditions near the pKa of the primary amine. |

| Water (unbuffered) | Baseline aqueous solubility. |

| Methanol / Ethanol | Common polar protic solvents used in synthesis and formulation. |

| Acetonitrile | Common polar aprotic solvent and HPLC mobile phase component. |

| Dimethyl Sulfoxide (DMSO) | Universal solvent for compound storage and HTS. |

Analytical Quantification: HPLC-UV Method

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is essential for accurately quantifying the compound in solubility samples.

Protocol for Method Development :

-

Column Selection : Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Wavelength Selection : Determine the UV absorbance maximum (λmax) of the compound. Given the lack of a strong chromophore, detection at a low wavelength (e.g., 200-215 nm) will likely be necessary.

-

Mobile Phase : Use a gradient elution to ensure good peak shape and elution of any potential impurities.

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. The acid protonates the primary amine, leading to better peak shape.

-

Mobile Phase B : Acetonitrile or Methanol.

-

-

Gradient : A typical starting gradient would be 5% B to 95% B over 10-15 minutes.

-

Validation : Validate the method for linearity, accuracy, and precision according to ICH Q2(R2) guidelines to ensure trustworthy results.[13]

}

Caption: General workflow for solubility determination.

Stability Assessment and Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement and a critical part of drug development.[14][15] It is designed to identify likely degradation products, establish degradation pathways, and validate that the analytical method is "stability-indicating."[16][17] A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[16][18]

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated under stress conditions.

-

Acidic Hydrolysis : This is the most likely degradation pathway. The Boc-carbamate is designed to be cleaved by acid.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which forms isobutylene and CO₂. The final product would be 4-(3-aminopropoxy)piperidine.[6]

-

Basic Hydrolysis : The molecule is expected to be largely stable under basic conditions. The Boc group is resistant to base, as is the ether linkage and the primary amine.[3][4] Only under extreme pH and temperature would hydrolysis of the carbamate be a possibility.

-

Oxidation : The primary amine and the ether linkage are potential sites of oxidation. The tertiary nitrogen of a deprotected piperidine ring is also susceptible.[19] Common oxidizing agents like hydrogen peroxide (H₂O₂) could lead to the formation of N-oxides or other complex oxidative products.[19]

-

Photodegradation : Saturated aliphatic amines and ethers do not possess strong chromophores to absorb UV-Vis light, suggesting a degree of photostability. However, it is crucial to test this empirically, as impurities or interactions can sometimes sensitize a molecule to light.

-

Thermal Degradation : The molecule is expected to be stable at typical ambient and accelerated storage temperatures (e.g., up to 40-50 °C). At much higher temperatures, non-specific decomposition would be expected.

}

Caption: Predicted degradation pathways under stress conditions.

Protocol for Forced Degradation Studies

This protocol is based on ICH Q1A(R2) guidelines and is designed to produce a meaningful level of degradation (typically 5-20%) to properly assess stability.[15][17]

Causality : The objective is not to destroy the molecule completely but to stress it sufficiently to generate the primary degradation products that might form under long-term storage, providing insight into the molecule's intrinsic stability.[17]

Protocol Steps :

-

Stock Solution : Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Stress Conditions : For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample (stock solution with no stressor) kept at ambient temperature.

-

Acid Hydrolysis : Mix with 0.1 M HCl. Heat at 60 °C and sample at time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis : Mix with 0.1 M NaOH. Heat at 60 °C and sample at time points.

-

Oxidative Degradation : Mix with 3% H₂O₂. Keep at room temperature and sample at time points.

-

Thermal Degradation : Store the stock solution and a solid sample in an oven at 80 °C. Sample at 24 and 48 hours.

-

Photostability : Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A parallel control sample should be wrapped in aluminum foil.

-

-

Sample Quenching : Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction and prevent damage to the HPLC column.

-

Analysis : Analyze all stressed samples, the control, and a time-zero (unstressed) sample using a stability-indicating analytical method (SIAM).

Development of a Stability-Indicating Analytical Method (SIAM)

The HPLC method used for forced degradation studies must be able to separate all degradation products from the parent compound and from each other.[16]

Method Development & Validation :

-

Initial Method : Use the quantification method developed in Section 2.4 as a starting point.

-

Forced Degradation Sample Analysis : Inject the degraded samples. The goal is to see new peaks (degradants) appearing and the main peak (parent compound) decreasing in area.

-

Method Optimization : Adjust the gradient slope, mobile phase composition (e.g., switching from acetonitrile to methanol), or pH to achieve baseline separation of all peaks.

-

Peak Purity Analysis : Use a Photodiode Array (PDA) detector to assess peak purity. The UV spectrum should be consistent across the entire width of the parent peak, confirming that no degradants are co-eluting. Mass spectrometry (LC-MS) is also invaluable for identifying the mass of the degradant peaks and confirming their structures.[20]

-

Mass Balance : A key part of a self-validating protocol. The sum of the assay value of the parent compound and the levels of all degradation products should remain close to 100% of the initial value.[18] A significant deviation suggests that some degradants are not being detected (e.g., they are not UV-active or are precipitating).

Summary and Recommendations

-

Solubility : this compound is predicted to have high aqueous solubility at acidic to neutral pH, which will decrease significantly in basic conditions. It should be readily soluble in common polar organic solvents.

-

Stability : The primary liability of the molecule is its Boc protecting group, which will readily cleave under acidic conditions. It is expected to be stable to basic, mild oxidative, and photolytic stress.

-

Handling & Storage : For long-term stability, the compound should be stored as a solid in a cool, dry, and dark place. Solutions should ideally be prepared fresh. For stock solutions, DMSO is recommended. Avoid preparing stock solutions in acidic solvents (e.g., with TFA) unless immediate use or deprotection is intended.

-

Formulation & Synthesis : When using this reagent in synthesis, reaction conditions should be kept neutral or basic to preserve the Boc group. If the goal is deprotection, treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane or HCl in an organic solvent is the standard procedure.[6] For formulation purposes, targeting a pH between 4 and 7.5 will likely be optimal for balancing solubility and stability.

This technical guide provides the theoretical foundation and practical, step-by-step protocols necessary for any researcher to thoroughly characterize the solubility and stability of this compound, ensuring its successful application in a drug discovery and development setting.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In Dissolution Technologies. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. [Link]

-

O'Brien, Z. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

-

PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

-

National Institutes of Health (NIH). (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. [Link]

-

Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Yun, M. Y. et al. (2022). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Vietnam Journal of Science and Technology. [Link]

-

Reddy, B. et al. (2010). Development and validation of a stability-indicating UHPLC method for assay of felbamate and related substances. Journal of Planar Chromatography – Modern TLC. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - this compound (C13H26N2O3) [pubchemlite.lcsb.uni.lu]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. rheolution.com [rheolution.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. biomedres.us [biomedres.us]

- 18. akjournals.com [akjournals.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. storage.googleapis.com [storage.googleapis.com]

The Strategic Role of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold for Advanced Therapeutics

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer a blend of structural rigidity, synthetic versatility, and favorable pharmacokinetic properties is paramount. Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, a key building block, has emerged as a significant player in this arena. Its structure, which combines a Boc-protected piperidine ring with a flexible aminopropoxy linker, provides medicinal chemists with a powerful tool for constructing complex and highly functionalized therapeutic agents.

This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry. We will explore its synthesis, physicochemical properties, and, most critically, its application as a versatile linker element, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their therapeutic design strategies.

Physicochemical Properties and Structural Attributes

The strategic utility of this compound stems from its unique combination of structural motifs. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, stepwise synthetic manipulations, preventing unwanted side reactions. The piperidine ring itself is a privileged structure in medicinal chemistry, known for its ability to impart favorable properties such as improved solubility and metabolic stability to parent molecules[1]. The 3-aminopropoxy chain provides a flexible yet defined linker with a terminal primary amine that serves as a key handle for conjugation to other molecular entities.

| Property | Value | Source |

| CAS Number | 220796-01-4 | PubChem |

| Molecular Formula | C13H26N2O3 | PubChem |

| Molecular Weight | 258.36 g/mol | PubChem |

| Appearance | Colorless to light yellow oil | Commercial Suppliers |

| Solubility | Soluble in methanol, chloroform, and other organic solvents | General Chemical Knowledge |

Core Application: A Versatile Linker in PROTAC Design

The most prominent application of this compound in modern medicinal chemistry is as a component of linker technology for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins[2][3]. They consist of two ligands—one binding to the target protein and another to an E3 ubiquitin ligase—connected by a chemical linker.

The linker is not merely a spacer; its composition and conformation are critical for the efficacy of the PROTAC[4]. The incorporation of rigid cyclic structures like piperidine into the linker can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This is essential for efficient ubiquitination and subsequent degradation of the target protein.

The 3-aminopropoxy moiety of this compound offers several advantages in this context:

-

Optimal Length and Flexibility: The three-carbon chain provides sufficient length and rotational freedom to allow the two ends of the PROTAC to bind effectively to their respective protein partners.

-

Hydrophilicity: The ether oxygen in the propoxy chain can improve the solubility of the resulting PROTAC, a crucial parameter for drug-likeness.

-

Synthetic Handle: The terminal primary amine is a versatile functional group for conjugation with a warhead (target protein ligand) or an E3 ligase ligand, typically through amide bond formation.

Diagram: The Role of this compound in a PROTAC

A plausible synthetic route to this compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate (Intermediate B)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 3-bromopropionitrile (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Intermediate B.

Step 2: Synthesis of this compound (Final Product)

-

To a solution of Intermediate B (1.0 eq) in anhydrous THF under an inert atmosphere, add lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography to obtain this compound.

Causality and Strategic Considerations in Drug Design

The choice to employ this compound over other linker building blocks is a strategic decision rooted in established medicinal chemistry principles.

-

Rigidity vs. Flexibility: The piperidine ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding affinity by reducing the entropic penalty of binding. The propoxy chain, however, retains flexibility, which is necessary to achieve the correct vector for ternary complex formation.

-

Impact on Physicochemical Properties: The ether linkage in the propoxy chain can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a purely aliphatic linker. This is a critical consideration in optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

-

Metabolic Stability: The piperidine scaffold is often associated with increased metabolic stability compared to more labile acyclic linkers.[1] The ether linkage is also generally more stable to metabolic degradation than, for example, an ester linkage.

Conclusion and Future Outlook

This compound is a high-value building block that embodies key principles of modern medicinal chemistry. Its well-defined structure, synthetic tractability, and the favorable properties it imparts make it a strategic component in the design of advanced therapeutics. Its role as a linker element in PROTACs is particularly noteworthy, placing it at the forefront of innovative drug discovery. As the field of targeted protein degradation continues to expand, the demand for sophisticated and versatile linkers will undoubtedly grow. Consequently, this compound and its derivatives are poised to remain critical tools in the arsenal of medicinal chemists working to develop the next generation of precision medicines.

References

-

National Center for Biotechnology Information. "Current strategies for the design of PROTAC linkers: a critical review". PubMed Central. [Link]

-

ResearchGate. "a) Different modalities of piperidine-containing drugs and drug...". [Link]

-

National Center for Biotechnology Information. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". PubMed Central. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. "Different modalities of piperidine-containing drugs and drug...". [Link]

-

National Center for Biotechnology Information. "Current strategies for the design of PROTAC linkers: a critical review". PubMed Central. [Link]

-

National Center for Biotechnology Information. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". PubMed Central. [Link]

Sources

- 1. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 22049268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

The Architect's Toolkit: A Technical Guide to Bifunctional Chemical Linkers in Modern Bioconjugation

For the researcher, scientist, and drug development professional, the covalent linkage of biomolecules is not merely a chemical reaction; it is the foundational step in constructing novel biological tools and targeted therapeutics. Bifunctional chemical linkers are the molecular architects of these constructs, dictating the stability, functionality, and ultimate success of bioconjugates. This guide provides an in-depth exploration of the core characteristics of these indispensable reagents, moving beyond a simple catalog of compounds to elucidate the strategic thinking and mechanistic understanding required for their effective implementation.

Deconstructing the Bifunctional Linker: Core Anatomy and Classification

A bifunctional linker is a reagent that possesses two reactive functional groups, enabling the covalent bonding of two target molecules.[1] The architecture of a linker can be broken down into three key components: the two reactive ends and the spacer arm that connects them. The strategic selection of a linker hinges on a thorough understanding of these components and how they will interact with the target biomolecules and their environment.

The primary classification of bifunctional linkers is based on the identity of their reactive groups:

-

Homobifunctional Linkers: These reagents have two identical reactive groups.[2] They are typically employed in single-step reactions to crosslink molecules with the same type of functional group, often leading to polymerization or intramolecular crosslinking.[2][3]

-

Heterobifunctional Linkers: Possessing two different reactive groups, these linkers allow for sequential, controlled conjugation of molecules with distinct functional groups.[2][3] This two-step approach is crucial for minimizing undesirable side reactions like self-conjugation and polymerization, making them the preferred choice for creating defined protein-protein or antibody-drug conjugates (ADCs).[2][4]

A logical flow for selecting a bifunctional linker begins with an assessment of the target functional groups and the desired reaction control.

Caption: Decision flowchart for selecting a bifunctional linker.

The Chemistry of Engagement: A Deep Dive into Reactive Groups

The efficacy of a bifunctional linker is dictated by the chemistry of its reactive ends. A comprehensive understanding of their target specificity, optimal reaction conditions, and potential side reactions is paramount for successful bioconjugation.

Amine-Reactive Linkers: The Ubiquitous Choice

Primary amines, found at the N-terminus of proteins and on the side chains of lysine residues, are abundant and readily accessible targets for bioconjugation.[5]

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used amine-reactive functional groups due to their high reactivity and the formation of stable amide bonds.[5] The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, releasing N-hydroxysuccinimide as a byproduct.[6]

-

Causality in Experimental Choice: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[5] Below this range, the amine is protonated and less nucleophilic, slowing the reaction. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[6]

-

Caption: Reaction scheme of an NHS ester with a primary amine.

Thiol-Reactive Linkers: Precision Targeting

Sulfhydryl (thiol) groups, present in the side chain of cysteine residues, are less abundant than primary amines, offering a more targeted approach to bioconjugation.[7]

-

Maleimides: Maleimides are highly selective for sulfhydryl groups, reacting via a Michael addition to form a stable thioether bond.[8] This reaction is most efficient between pH 6.5 and 7.5.[8]

-

Causality in Experimental Choice: At pH values above 7.5, the maleimide group can also react with primary amines, reducing the specificity of the conjugation.[8] Conversely, below pH 6.5, the thiol group is less likely to be in its reactive thiolate form, slowing the reaction.[8] It is also critical to exclude reducing agents like dithiothreitol (DTT) from the reaction buffer, as they will compete for reaction with the maleimide.[7]

-

Caption: Reaction of a maleimide with a sulfhydryl group.

Zero-Length Crosslinkers: Forging Direct Connections

In some applications, the presence of a spacer arm is undesirable. Zero-length crosslinkers facilitate the direct covalent bonding of two functional groups without becoming part of the final linkage.[9]

-

Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups to react with primary amines, forming an amide bond.[9][10]

-

Causality in Experimental Choice: The EDC-mediated reaction is most efficient in an acidic environment (pH 4.5-5.0) to activate the carboxyl group.[10] However, the subsequent reaction with the amine is more favorable at a slightly higher pH. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added to the reaction.[10] This creates a more stable NHS-ester intermediate that can then react with the amine at a physiological pH.[10]

-

The Spacer Arm: More Than Just a Bridge

The spacer arm of a bifunctional linker dictates the distance between the conjugated molecules and can significantly influence the properties of the final bioconjugate.

| Spacer Arm Type | Key Characteristics | Common Applications |

| Alkyl Chains | Hydrophobic, rigid. | Probing protein structure, creating stable conjugates. |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, increases solubility, reduces immunogenicity.[11][12] | Drug delivery, creating ADCs, improving pharmacokinetic properties.[13][14] |

| Cleavable Spacers | Contain a linkage that can be broken under specific conditions (e.g., pH, enzymes, reducing agents).[15] | Targeted drug release in ADCs, reversible crosslinking for protein interaction studies.[4][16] |

Advanced Linker Technologies: Expanding the Toolkit

The field of bioconjugation is continually evolving, with the development of novel linkers offering greater control and new functionalities.

-

Photoreactive Linkers: These linkers contain a group (e.g., aryl azide, diazirine) that becomes reactive upon exposure to UV light.[17] This allows for temporal control over the crosslinking reaction and can be used to capture transient protein-protein interactions in their native environment.[18][19]

-

Click Chemistry Linkers: Linkers incorporating functional groups for "click" reactions, such as azide-alkyne cycloadditions, offer high specificity and efficiency under mild, biocompatible conditions.

Experimental Protocols: From Theory to Practice

The successful application of bifunctional linkers requires meticulous attention to experimental detail. The following protocols provide a framework for common crosslinking procedures.

Protocol: Two-Step Heterobifunctional Crosslinking (Amine to Thiol)

This protocol describes the conjugation of a protein with available amine groups to a protein with available thiol groups using an NHS-ester/maleimide heterobifunctional linker.

Materials:

-

Protein 1 (with amine groups)

-

Protein 2 (with thiol groups)

-

NHS-ester/maleimide heterobifunctional crosslinker (e.g., SMCC)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve Protein 1 and Protein 2 in Conjugation Buffer at a concentration of 1-5 mg/mL.

-

Activation of Protein 1:

-

Dissolve the NHS-ester/maleimide crosslinker in a small amount of organic solvent (e.g., DMSO) and then add it to the Protein 1 solution. A 10-20 fold molar excess of crosslinker to protein is a common starting point.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Removal of Excess Crosslinker:

-

Pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer to remove unreacted crosslinker. This is a critical step to prevent unwanted crosslinking of Protein 2.

-

-

Conjugation to Protein 2:

-

Add the activated Protein 1 to the Protein 2 solution. A 1:1 molar ratio is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted maleimide groups.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to separate the desired conjugate from unreacted proteins.

-

Self-Validation:

-

Controls: Run parallel reactions with each protein alone to assess for self-conjugation.

-

Analysis: Analyze the reaction products at each stage using SDS-PAGE. A successful conjugation will result in a new band with a higher molecular weight corresponding to the Protein 1-Protein 2 conjugate.

Protocol: Zero-Length Crosslinking with EDC and Sulfo-NHS

This protocol describes the direct conjugation of a protein with carboxyl groups to a protein with amine groups.[20]

Materials:

-

Protein 1 (with carboxyl groups)

-

Protein 2 (with amine groups)

-

EDC

-

Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve Protein 1 in Activation Buffer and Protein 2 in Coupling Buffer.

-

Activation of Protein 1:

-

Removal of Excess Reagents (Optional but Recommended):

-

Pass the activated Protein 1 through a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation to Protein 2:

-

Add the activated Protein 1 to the Protein 2 solution.

-

Incubate for 2 hours at room temperature.[20]

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10 mM.[20]

-

-

Purification:

-

Purify the conjugate as described in the previous protocol.

-

Troubleshooting Common Bioconjugation Challenges

Even with well-defined protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

| Problem | Potential Cause(s) | Troubleshooting Strategy |

| Low Conjugation Yield | - Inefficient reaction conditions (pH, temperature, time).[21]- Hydrolysis of the crosslinker.[6]- Presence of competing nucleophiles in the buffer.[21] | - Optimize reaction parameters.[21]- Use fresh, high-quality reagents.- Ensure buffer components are compatible with the chosen chemistry. |

| Protein Aggregation/Precipitation | - Over-modification of the protein.[22]- Hydrophobicity of the crosslinker or payload. | - Reduce the molar excess of the crosslinker.[22]- Use a more hydrophilic linker (e.g., PEGylated).[11] |

| Lack of Specificity | - Reaction conditions favoring side reactions (e.g., high pH for maleimides).[8]- Multiple reactive sites on the protein.[5] | - Adhere to the optimal pH range for the specific chemistry.[8]- Consider site-directed mutagenesis to introduce a unique reactive handle (e.g., a single cysteine). |

Characterization of Bioconjugates: Validating Your Creation

The final and arguably most critical step in any bioconjugation workflow is the thorough characterization of the product.

-

SDS-PAGE: A simple and effective method to visualize the formation of higher molecular weight conjugates.

-

Mass Spectrometry (MS): Provides precise mass information to confirm the identity of the conjugate and, in the case of ADCs, to determine the drug-to-antibody ratio (DAR).[23][24][25] Techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable for detailed characterization.[26]

-

Chromatography (SEC, HIC): Size-exclusion chromatography (SEC) can separate conjugates based on size, while hydrophobic interaction chromatography (HIC) is particularly useful for analyzing the heterogeneity of ADCs.[27]

Conclusion: The Future is Linked

Bifunctional chemical linkers are far more than simple molecular staples. They are sophisticated tools that empower researchers to construct novel biological entities with tailored properties and functions. A deep understanding of their underlying chemistry, coupled with a strategic approach to their selection and application, is essential for advancing the frontiers of drug development, diagnostics, and fundamental biological research. By mastering the principles outlined in this guide, scientists can confidently design and execute bioconjugation strategies that are both innovative and robust, ultimately leading to the creation of next-generation solutions for human health.

References

- Li, Y., et al. (2020). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Expert Opinion on Drug Discovery, 15(11), 1313-1326.

- Lu, J., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 338, 1-16.

- L, K., et al. (2018). Rapid Mapping of Protein Interactions Using Tag-Transfer Photocrosslinkers.

-

BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Retrieved from [Link]

- Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 17(1), 187-198.

- Liu, F., et al. (2019). Efficient and robust proteome-wide approaches for cross-linking mass spectrometry.

-

Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]